Butanedioic acid, 3-hydroxy-2,2-dimethyl-
Overview
Description
“Butanedioic acid, 3-hydroxy-2,2-dimethyl-” is a chemical compound with the molecular formula C6H10O6 . It is also known by other names such as Tartaric acid, dimethyl ester, (+)-; Dimethyl (+)-tartrate; Dimethyl d-tartrate; Dimethyl tartrate; Dimethyl L-tartrate; l-Tartaric acid, dimethyl ester; L- (+)-Tartaric acid, dimethyl ester; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester .
Molecular Structure Analysis
The molecular structure of “Butanedioic acid, 3-hydroxy-2,2-dimethyl-” can be represented by the InChI string:InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1
. The molecular weight of this compound is 178.1400 .
Scientific Research Applications
Asymmetric Hydroformylation
Dimethyl 2-(formylmethyl)butanedioate, a derivative of Butanedioic acid, 3-hydroxy-2,2-dimethyl-, has been synthesized through asymmetric hydroformylation. This process utilized a PtCl(SnCl3)[(R,R)-DIOP] catalyst, achieving an enantiomeric excess of over 82%. This synthesis demonstrates the potential of Butanedioic acid, 3-hydroxy-2,2-dimethyl- in asymmetric catalytic reactions, offering high optical yield and regioselective capabilities (Kollár et al., 1987).
Synthesis of Pyrimidine Derivatives
Research has explored the cyclocondensation of pyrimidinones with dimethyl acetylenedicarboxylate, forming various pyrimidine derivatives. These derivatives, including [(1-Amino-6-hydroxy-2(1H)-pyrimidinylidene)hydrazone]butanedioic acid dimethyl esters, demonstrate the utility of Butanedioic acid, 3-hydroxy-2,2-dimethyl- in synthesizing complex organic compounds, especially in heterocyclic chemistry (Bitha et al., 1988).
Role in Biochemical Synthesis
The synthesis of a Deoxo Analog of Citryl-CoA using Butanedioic acid, 3-hydroxy-2,2-dimethyl- has been reported. This compound was synthesized from citryl thioester and has implications in understanding and manipulating the tricarboxylic acid cycle in biochemical research (Eggerer et al., 1983).
Photocatalysis in TiO2 Aqueous Suspension
Research into the photocatalytic degradation of butanedioic acid and its hydroxylated derivatives in TiO2 aqueous suspension highlighted the impact of hydroxyl substitution on degradation rates. This study illustrates the role of Butanedioic acid, 3-hydroxy-2,2-dimethyl- and its derivatives in environmental chemistry, particularly in photocatalytic processes (Irawaty et al., 2011).
Properties
IUPAC Name |
3-hydroxy-2,2-dimethylbutanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-6(2,5(10)11)3(7)4(8)9/h3,7H,1-2H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAIICDEQGEQBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405028 | |
Record name | Butanedioic acid, 3-hydroxy-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23394-55-0 | |
Record name | Butanedioic acid, 3-hydroxy-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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